Product packaging for ruthenium(II) phosphoramidite complex(Cat. No.:CAS No. 144642-43-3)

ruthenium(II) phosphoramidite complex

Cat. No.: B1177543
CAS No.: 144642-43-3
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Description

The Ruthenium(II) Phosphoramidite Complex (CAS 144642-43-3, Molecular Formula: C 44 H 51 F 12 N 8 O 2 P 3 Ru) is an organometallic compound designed for advanced catalytic applications . This complex is part of a class of catalysts where the phosphoramidite ligand, a monodentate ligand known for its modular and tunable steric and electronic properties, coordinates to the ruthenium center . This configuration is highly valued in catalysis for its potential to influence activity and selectivity, particularly in asymmetric synthesis. A key research application for related ruthenium phosphoramidite complexes is in hydrogenation reactions. For instance, multidentate pyridyl-phosphoramidite ruthenium(II) complexes have been investigated and applied as effective pre-catalysts in the hydrogenation of levulinic acid, a reaction relevant to the production of biofuels and valuable chemicals . Furthermore, ruthenium complexes in general are recognized for their remarkable redox and photophysical properties, which make them candidates for applications in photocatalysis and electron transfer studies . This complex is supplied For Research Use Only (RUO) and is intended for use by qualified laboratory researchers. It is not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

144642-43-3

Molecular Formula

C12H12O5

Synonyms

ruthenium(II) phosphoramidite complex

Origin of Product

United States

Ligand Design and Synthetic Methodologies for Ruthenium Ii Phosphoramidite Complexes

Phosphoramidite (B1245037) Ligand Synthesis and Diversity

Phosphoramidite ligands are trivalent phosphorus compounds characterized by a P-N bond and two P-O bonds. Their synthesis is notably modular, typically involving the reaction of a phosphorochloridite intermediate with an amine. rug.nl This modularity allows for the creation of extensive ligand libraries by varying both the diol backbone and the amine component, facilitating the high-throughput screening and optimization of catalysts for specific applications. rug.nl

Monodentate Phosphoramidite Architectures

Monodentate phosphoramidite ligands have gained considerable attention in asymmetric catalysis, challenging the long-standing dominance of bidentate ligands. nih.gov Their popularity stems from their straightforward synthesis, air stability, and the ease with which their steric and electronic properties can be modified. rug.nlnih.gov

The general synthesis involves a two-step process. First, a diol, often a chiral binaphthol (BINOL) or a related derivative, is reacted with phosphorus trichloride (B1173362) (PCl₃) to form a phosphorochloridite. This intermediate is then reacted with a primary or secondary amine in the presence of a base to yield the final phosphoramidite ligand. rug.nl For sterically demanding amines, their lithiated counterparts may be required to achieve good yields. rug.nl

A prominent example is the family of ligands derived from BINOL and its derivatives. For instance, (S)-H₈-BINOL-based phosphoramidites have been synthesized and successfully applied in iridium-catalyzed asymmetric hydrogenations. nih.gov The synthesis starts from (S)-3,3'-dibromo-H₈-BINOL, allowing for the introduction of various aryl substituents at the 3,3'-positions, thus creating a library of electronically and sterically diverse ligands. nih.gov Similarly, ligands based on enantiopure 6,6′-dimethylbiphenols demonstrate the principle of fine-tuning, where modifications to the amine moiety significantly impact enantioselectivity in reactions like asymmetric hydroformylation. nih.gov

Table 1: Examples of Monodentate Phosphoramidite Ligands and Applications This table is interactive. Click on headers to sort.

Ligand Base Amine Component Metal Application Ref
(S)-H₈-BINOL Diethylamine Iridium Asymmetric Hydrogenation nih.gov
6,6′-Dimethylbiphenol Various Amines Rhodium Asymmetric Hydroformylation nih.gov

Bidentate and Hybrid Phosphoramidite Ligand Systems

To enhance the stability and catalytic performance of ruthenium(II) complexes, bidentate and hybrid ligands incorporating a phosphoramidite moiety have been developed. These ligands chelate to the metal center, providing a more defined and rigid coordination sphere.

Ligands that feature both a phosphine (B1218219) and a phosphoramidite donor group offer a combination of hard and soft phosphorus donors, which can be advantageous in catalysis. The synthesis of these P-OP ligands often involves a multi-step sequence where a precursor molecule containing a phosphine group and a hydroxyl group is reacted with a chlorophosphite-amine adduct. This modular approach allows for independent variation of both the phosphine and the phosphoramidite units. These ligands have been explored in various metal-catalyzed reactions, although their application with ruthenium(II) is an area of ongoing development.

Combining a phosphoramidite with a nitrogen-donor group, such as pyridine (B92270), creates a P,N-bidentate ligand. nih.govrsc.org These ligands are of great interest as they can form stable five- or six-membered chelate rings with a metal center. The synthesis typically involves preparing a hydroxyl-functionalized pyridine derivative, which is then used as the diol component in the standard phosphoramidite synthesis.

For example, phosphine-pyridine-iminophosphorane ligands (PNN) have been coordinated to ruthenium(II) centers. nih.govrsc.org The synthesis of the corresponding ruthenium complexes, such as [Ru(L)Cl₂(PPh₃)], is achieved by reacting the ligand with a suitable ruthenium precursor like [RuCl₂(PPh₃)₃]. rsc.org These complexes have shown catalytic activity in processes like the acceptorless dehydrogenative coupling of alcohols. nih.govrsc.org Another strategy involves the use of aminomethylphosphane ligands which can chelate to ruthenium(II) via both phosphorus and nitrogen atoms, forming strained but stable four-membered rings. rsc.orgresearchgate.net

Ferrocene (B1249389) provides a unique and rigid chiral scaffold for designing bidentate ligands. nih.govacs.org The inherent planar chirality of substituted ferrocenes can be exploited to induce high enantioselectivity in catalytic reactions. The synthesis of ferrocene-based phosphoramidite ligands often starts with a functionalized ferrocene, such as one bearing both a hydroxyl group and a phosphine or amine group.

A notable example involves the development of ferrocenyl P,P,N,N,O-ligands. rsc.org These were synthesized through a one-step transformation from a readily accessible ferrocene precursor. rsc.orgresearchgate.net The resulting ruthenium(II) complex, prepared by reacting the ligand with [Ru(benzene)Cl₂]₂, proved to be a highly effective catalyst for the asymmetric hydrogenation of various ketones. rsc.org The modular nature of ferrocene chemistry allows for the synthesis of a wide array of ligands with tunable steric and electronic properties. nih.govacs.orgresearchgate.net

Table 2: Performance of a Ferrocene-Based P,P,N,N,O-Ligand/Ru(II) Catalyst in Asymmetric Hydrogenation This table is interactive. Click on headers to sort.

Substrate Product Yield (%) Enantiomeric Excess (ee, %) Ref
Acetophenone 1-Phenylethanol 99 95 rsc.org
1-Acetonaphthone 1-(Naphthalen-1-yl)ethanol 99 96 rsc.org

Spirocyclic scaffolds offer a rigid and well-defined three-dimensional structure, which can be highly effective in creating a chiral environment around a metal center. ku.edu Ligands such as SIPHOS (spiro-phosphoramidite) are derived from 1,1'-spirobiindane-7,7'-diol. The synthesis involves the standard reaction of the spirobiindanediol with phosphorus trichloride followed by an amine.

The resulting phosphoramidite ligands possess a C₁-symmetric spiro backbone, which has proven to be highly effective in asymmetric catalysis. While extensively used with rhodium and iridium, their application in ruthenium(II)-catalyzed reactions is a growing field of research. The rigid spirocyclic framework is expected to provide high levels of stereocontrol in ruthenium-mediated transformations. The synthesis of these complex scaffolds is often a multi-step process, but it provides access to unique ligand architectures that are not easily accessible through other means. ku.edu

Synthesis and Coordination Chemistry of Ruthenium(II) Phosphoramidite Complexes

The synthesis of ruthenium(II) phosphoramidite complexes typically involves the reaction of a suitable ruthenium(II) precursor with the desired phosphoramidite ligand. The choice of starting material and reaction conditions dictates the final coordination geometry and nuclearity of the resulting complex.

Routes to Half-Sandwich Ruthenium(II) Phosphoramidite Complexes

Half-sandwich ruthenium(II) complexes, often referred to as "piano-stool" complexes, are characterized by an η⁶-coordinated arene ligand, the ruthenium center, and other ancillary ligands. A common and effective route to mononuclear half-sandwich ruthenium(II) phosphoramidite complexes involves the cleavage of a dimeric ruthenium(II) precursor.

The synthesis of chiral arene-ruthenium complexes of the general formula [RuCl₂(η⁶-arene){(R)-PR(binaphthoxy)}] has been reported, where the arene can be benzene, p-cymene (B1678584), or mesitylene (B46885), and the phosphoramidite ligand is derived from (R)-BINOL. rsc.org These complexes are prepared by reacting the corresponding dimeric precursor, [{RuCl(μ-Cl)(η⁶-arene)}₂], with the chiral phosphoramidite ligand. rsc.org The reaction typically proceeds at room temperature in a suitable solvent like dichloromethane. The resulting complexes are air-stable and can be isolated in good yields.

PrecursorLigandAreneComplexReference
[{RuCl(μ-Cl)(η⁶-C₆H₆)}₂](R)-P(piperidyl)(binaphthoxy)Benzene[RuCl₂(η⁶-C₆H₆){(R)-P(piperidyl)(binaphthoxy)}] rsc.org
[{RuCl(μ-Cl)(η⁶-p-cymene)}₂](R)-P(piperidyl)(binaphthoxy)p-Cymene[RuCl₂(η⁶-p-cymene){(R)-P(piperidyl)(binaphthoxy)}] rsc.org
[{RuCl(μ-Cl)(η⁶-mesitylene)}₂](R)-P(piperidyl)(binaphthoxy)Mesitylene[RuCl₂(η⁶-mesitylene){(R)-P(piperidyl)(binaphthoxy)}] rsc.org

Preparation of Five-Coordinate Ruthenium(II) Phosphoramidite Complexes

The synthesis of five-coordinate ruthenium(II) phosphoramidite complexes has been successfully achieved, expanding the structural diversity and catalytic potential of this class of compounds. A key synthetic route involves the reaction of dichlorotris(triphenylphosphine)ruthenium(II), [RuCl₂(PPh₃)₃], with a phosphoramidite ligand (L). rsc.orgacs.org

This reaction leads to the formation of the first examples of five-coordinate, square-pyramidal ruthenium complexes with the general formula [RuCl₂(PPh₃)₂L]. rsc.org In these complexes, the phosphoramidite ligand coordinates to the ruthenium center, displacing one of the triphenylphosphine (B44618) ligands. The resulting complexes have been characterized by various spectroscopic techniques and single-crystal X-ray diffraction, confirming their five-coordinate nature. rsc.org

Ruthenium PrecursorPhosphoramidite Ligand (L)Resulting ComplexGeometryReference
[RuCl₂(PPh₃)₃]Phosphoramidite[RuCl₂(PPh₃)₂L]Square-pyramidal rsc.org

Synthesis of Bimetallic Ruthenium(II) Phosphoramidite Complexes

The development of bimetallic ruthenium(II) complexes containing phosphoramidite ligands opens avenues for cooperative catalytic activity. A synthetic strategy for preparing such complexes involves the use of multidentate ligands capable of bridging two metal centers.

For instance, symmetrical pyridyl-phosphoramidite ligands with an N₂P₂ donor set have been synthesized. researchgate.net The reaction of these ligands with ruthenium(II) precursors such as [Ru(p-cymene)Cl₂]₂ or [Ru(benzene)Cl₂]₂ leads to the formation of monodentate bimetallic complexes. researchgate.net In these structures, each ruthenium center is coordinated to one phosphorus and one nitrogen atom of the ligand, with the ligand bridging the two metal centers.

Heterobimetallic complexes, such as those containing both gold(I) and ruthenium(II) centers, have also been synthesized using a post-functionalization strategy. nih.gov This involves a Diels-Alder reaction between a phosphole coordinated to one metal and a maleimide (B117702) moiety attached to the other metal's ligand framework. nih.gov

Diastereoselective Complex Formation and Chirality at the Metal Center

When a chiral ligand, such as a phosphoramidite derived from an enantiopure binaphthol (BINOL), coordinates to a prochiral ruthenium center, the formation of diastereomers is possible due to the creation of a stereogenic metal center. rsc.orgnih.gov The synthesis of such complexes can proceed with varying degrees of diastereoselectivity.

For example, the reaction of enantiopure phosphoramidite ligands with [FeBr(Cp)(CO)₂] resulted in the formation of diastereomeric iron complexes, as both the ligand and the resulting metal center are stereogenic. nih.gov These diastereomers were observed in the NMR spectra and could be quantified. nih.gov Similarly, in the context of ruthenium chemistry, the use of chiral PNNP ligands has been shown to lead to the formation of ruthenium complexes with specific diastereoselectivity, which is crucial for their application in asymmetric catalysis. rsc.org

The stereochemistry of the final complex can be influenced by the nature of the substituents on the ligand. nih.gov For instance, in the synthesis of Ru(bpy)L₂²⁺ complexes with substituted pyrazolylpyridine ligands, the substituents played a role in determining the resulting stereoisomer. nih.gov The isolation of specific diastereomers can sometimes be achieved through crystallization or chromatography, allowing for the study of their individual properties and catalytic activities. The development of methods for the diastereoselective synthesis of chiral-at-metal ruthenium phosphoramidite complexes is an active area of research, as it holds the key to highly enantioselective catalysts. nih.gov

Advanced Characterization and Structural Elucidation of Ruthenium Ii Phosphoramidite Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of diamagnetic ruthenium(II) phosphoramidite (B1245037) complexes in solution. A combination of ¹H, ¹³C, and ³¹P NMR experiments allows for the unambiguous confirmation of ligand coordination and the determination of the complex's constitution and stereochemistry.

¹H, ¹³C, and ³¹P NMR Investigations

The coordination of a phosphoramidite ligand to a ruthenium(II) center induces significant changes in the NMR spectra compared to the free ligand.

¹H and ¹³C NMR: The proton and carbon nuclei of the phosphoramidite and other ancillary ligands in the complex exhibit distinct chemical shifts upon coordination. For instance, in arene-ruthenium(II) phosphoramidite complexes, the protons on the arene ligand and the organic backbone of the phosphoramidite show characteristic signals that confirm the formation of the half-sandwich structure. rsc.org The signals for protons and carbons near the phosphorus atom often show coupling to the ³¹P nucleus, providing valuable connectivity information. For comparison, in ruthenium(II) polypyridyl complexes, the aromatic protons of the bipyridine ligands typically resonate in the 7.0-9.0 ppm range in the ¹H NMR spectrum, with ¹³C signals appearing between 124 and 159 ppm. mdpi.com

³¹P NMR: ³¹P NMR spectroscopy is particularly informative for characterizing these complexes. The phosphorus atom in the phosphoramidite ligand serves as a sensitive probe of its electronic environment. Upon coordination to the ruthenium(II) center, the ³¹P chemical shift experiences a significant downfield shift (coordination shift) compared to the free ligand. This shift is indicative of the formation of the Ru-P bond. The ³¹P chemical shifts for phosphoramidite ligands in η⁶-arene-ruthenium(II) complexes, such as those derived from a binaphthyl backbone, are observed in a distinct region. rsc.org In related ruthenium(II) complexes with phosphite (B83602) ligands, the ³¹P NMR signals can appear as doublets due to coupling with other phosphorus-containing ligands like triphenylphosphine (B44618), with coupling constants (²JPP) around 45 Hz, confirming the presence of both ligands in the coordination sphere. cnr.it The simplicity of ³¹P NMR spectra, often showing a single resonance or a well-defined multiplet for each unique phosphorus environment, makes it a powerful tool for identifying the presence of different isomers in solution. cnr.itnih.gov

Table 1: Representative NMR Data for Ruthenium(II) Complexes
Complex TypeNucleusTypical Chemical Shift Range (ppm)Key ObservationsReference
Ru(II) Polypyridyl¹H7.0 - 9.0Aromatic protons on bipyridine ligands. mdpi.com
Ru(II) Polypyridyl¹³C124 - 159Aromatic carbons on bipyridine ligands. mdpi.com
Ru(II) Phosphite/Phosphine (B1218219)³¹P~43 (PPh₃), ~132 (Phosphite)Coordination shifts; P-P coupling observed (~45 Hz). cnr.it
Ru(II) Phosphoramidite³¹PVariesSignificant downfield shift upon coordination. rsc.org

Low-Temperature and 2D NMR Studies for Dynamic Behavior

Ruthenium(II) phosphoramidite complexes can exist as multiple stereoisomers or exhibit dynamic processes in solution, such as ligand rotation or conformational exchange. Low-temperature and two-dimensional (2D) NMR techniques are employed to study this behavior. By recording spectra at reduced temperatures, it is possible to slow down these exchange processes, leading to the resolution of signals for individual isomers that might be averaged at room temperature. researchgate.net

For example, in the synthesis of certain ruthenium(II) complexes with tripodal phosphite ligands, ³¹P{¹H} NMR spectroscopy revealed the presence of a mixture of isomers. cnr.it The stability of these isomers can be temperature-dependent; in one case, a specific isomer, cis,cis,mer-2, was quantitatively formed upon warming a solution containing a mixture, indicating a thermodynamically controlled process. cnr.it Furthermore, 2D NMR experiments like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are crucial for the complete assignment of proton resonances, especially in complex spin systems, by establishing through-bond and through-space correlations, respectively.

X-ray Crystallography for Molecular Structure Determination

The analysis of crystal structures reveals key structural parameters. For example, in arene-ruthenium(II) complexes, the Ru-P bond length provides direct evidence of the interaction between the phosphoramidite ligand and the metal. Other important metrics include Ru-Cl and Ru-C(arene) distances. The coordination geometry in these half-sandwich complexes is often described as a "piano-stool" arrangement. rsc.org In related ruthenium(II) phosphonite complexes, the Ru center adopts an almost ideal octahedral geometry. researchgate.net The precise bond angles, such as the N-Ru-N bite angle in polypyridyl complexes (typically around 78-79°), and the angles between trans-ligands further define the coordination sphere. mdpi.com

Table 2: Selected Crystallographic Data for Ruthenium(II) Complexes
Complex TypeParameterTypical ValueSignificanceReference
Ru(II) PolypyridylRu-N distance~2.06 ÅStrength of the Ru-bipyridine bond. mdpi.com
Ru(II) PolypyridylN-Ru-N bite angle~78.7°Constraint of the bidentate ligand. mdpi.com
Ru(II) Phosphino/QuinolineRu-N (quinoline)Shorter than Ru-N (pyridine)Reflects differing electronic effects of ligands. yu.edu.jo
Ru(II) PhosphoniteCoordination GeometryDistorted OctahedralCommon geometry for Ru(II). researchgate.net

Spectroscopic Techniques for Ligand-Metal Interactions (e.g., Infrared Spectroscopy)

Infrared (IR) spectroscopy is a valuable technique for probing the interactions between the phosphoramidite ligand and the ruthenium center. The vibrational frequencies of specific bonds within the ligand are sensitive to coordination. Upon binding to the ruthenium atom, characteristic changes in the IR spectrum are observed.

Key vibrational bands in the phosphoramidite ligand, such as P-O, P-N, and C-O stretches, can be monitored. A shift in the frequency of these bands upon complexation provides evidence of coordination and can offer insight into the nature of the metal-ligand bond. For instance, in related ruthenium(II) complexes with carbonyl-containing ligands, the ν(C=O) stretching frequency is observed to shift, often to lower wavenumbers, upon coordination of the oxygen atom to the metal center. nih.gov This principle applies to the functional groups within the phosphoramidite ligand. The analysis is supported by comparing the spectra of the complex with that of the free ligand and can be aided by computational studies to assign specific vibrational modes. dtic.mil

Electrochemical and Chiroptical Studies (e.g., Cyclic Voltammetry, Circular Dichroism)

The electronic and chiral properties of ruthenium(II) phosphoramidite complexes are investigated using electrochemical and chiroptical methods.

Cyclic Voltammetry (CV): This technique is used to study the redox behavior of the complexes. A key feature in the cyclic voltammogram of many ruthenium(II) complexes is a reversible one-electron oxidation wave corresponding to the Ru(II)/Ru(III) couple. The potential at which this oxidation occurs provides information about the electron density at the metal center. Electron-donating ligands tend to make the complex easier to oxidize (lower potential), while electron-withdrawing ligands make it more difficult (higher potential). For various ruthenium(III) complexes, the Ru(III)/Ru(II) reduction potential has been observed in the range of -0.22 to -0.41 V vs. SCE. rsc.org This data is crucial for applications in catalysis where the redox properties of the catalyst are critical.

Circular Dichroism (CD) Spectroscopy: For chiral ruthenium(II) phosphoramidite complexes, which are of significant interest in asymmetric catalysis, circular dichroism is an essential characterization technique. rsc.org CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. A chiral molecule will exhibit a characteristic CD spectrum with positive and negative bands (Cotton effects) that constitute a unique fingerprint of its absolute configuration. The technique is used to confirm the enantiopurity of the complex and to study its interactions with other chiral molecules, such as DNA. scienceopen.comnih.gov For example, the interaction of chiral ruthenium polypyridyl complexes with G-quadruplex DNA results in distinct changes in the CD spectrum, indicating a structural induction and stabilization. scienceopen.com

Table 3: Representative Electrochemical Data for Ruthenium Complexes
Complex TypeTechniqueProcessPotential Range (vs. SCE)Reference
[Ru(L–R)₃]Cyclic VoltammetryRu(III)/Ru(II) Reduction-0.22 to -0.41 V rsc.org
[Ru(L–R)₃]Cyclic VoltammetryRu(III)/Ru(IV) Oxidation+0.89 to +1.21 V rsc.org

Catalytic Reaction Pathways Mediated by Ruthenium Ii Phosphoramidite Complexes

Carbon-Carbon Bond Forming Reactions

Asymmetric Cyclopropanation of Olefins

The asymmetric cyclopropanation of olefins is a fundamental carbon-carbon bond-forming reaction for synthesizing optically active cyclopropane (B1198618) derivatives, which are important structural motifs in many biologically active compounds. Ruthenium(II) complexes featuring chiral ligands have been identified as effective catalysts for this transformation.

Specifically, Ru(II)–Pheox complexes have demonstrated high efficiency in the intermolecular cyclopropanation of various terminal olefins using succinimidyl diazoacetate. tu-chemnitz.de These reactions proceed under mild conditions and are notable for producing the desired cyclopropane products in high yields with excellent diastereoselectivity and enantioselectivity. tu-chemnitz.de The catalyst system is prepared from a ruthenium precursor and a chiral phenyloxazoline (Pheox) derived ligand, although the specific use of a phosphoramidite (B1245037) in this exact context requires further distinction from phenyloxazoline-phosphine type ligands. Another approach involves supporting a chiral ruthenium(II)/phenyloxazoline complex on a macroporous polymer, creating a reusable catalyst for both inter- and intramolecular asymmetric cyclopropanation reactions. nih.gov

Table 1: Asymmetric Cyclopropanation of Terminal Olefins with Succinimidyl Diazoacetate Catalyzed by a Ru(II)–Pheox Complex.
Olefin SubstrateYield (%)Diastereoselectivity (dr)Enantioselectivity (% ee)Reference
StyreneHighExcellentExcellent tu-chemnitz.de
1-OcteneHighExcellentExcellent tu-chemnitz.de
Vinyl AcetateHighExcellentExcellent tu-chemnitz.de

Propargylic Substitution and Amination Reactions

Ruthenium(II) phosphoramidite complexes have been successfully applied as catalysts for the amination of propargylic esters, a reaction for which ruthenium-based systems were previously unknown. Research has led to the synthesis and characterization of the first five-coordinate, square-pyramidal ruthenium complexes with the general formula [RuCl₂(PPh₃)₂L], where L represents a phosphoramidite ligand. These well-defined complexes serve as a tunable platform for the amination of propargylic acetates, affording propargylic amines in high yields.

This catalytic system operates effectively at room temperature or with gentle heating (45 °C), achieving isolated yields of up to 94%. The development of these pre-catalysts, whose exact nature is known, facilitates more rational ligand design and mechanistic investigation compared to in situ generated catalysts.

Beyond amination, ruthenium-catalyzed enantioselective propargylic substitution with phosphorus-centered nucleophiles has also been achieved. The reaction of propargylic alcohols with diarylphosphine oxides represents a novel method for preparing chiral phosphorus-containing organic compounds. nih.gov

Formation of β-Oxo Esters from Propargylic Alcohols and Carboxylic Acids

The addition of carboxylic acids to propargylic alcohols provides an atom-economical route to β-oxo esters, which are valuable intermediates in the synthesis of pharmaceuticals and natural products. tu-chemnitz.de Novel piano-stool ruthenium complexes incorporating phosphoramidite ligands have been developed and shown to be effective catalysts for this transformation. umsl.edu

The catalytic activity is influenced by the steric properties of the ligands; complexes with more sterically hindered phosphoramidite ligands tend to show superior performance. umsl.edu The reaction mechanism is proposed to involve the initial Markovnikov addition of the carboxylic acid to a Ru(η²-alkyne) complex intermediate. tu-chemnitz.de Studies have also shown that ruthenium complexes with electron-withdrawing phosphine (B1218219) ligands can accelerate the formation of these β-oxo esters, suggesting that an electrophilic ruthenium center facilitates the coordination of the electron-rich alkyne, which is a key step in the catalytic cycle. tu-chemnitz.de

Asymmetric C-H Functionalization and Hydroarylation

Based on the available scientific literature, there are no established examples of ruthenium(II) complexes with phosphoramidite ligands being used for asymmetric C-H functionalization or hydroarylation reactions. While ruthenium catalysis is prominent in this field, these reactions are typically achieved with other classes of ligands, such as chiral carboxylic acids or chiral amides. researchgate.netmdpi.com

Mukaiyama Aldol (B89426) Reactions

A review of the current scientific literature does not provide examples of Mukaiyama aldol reactions being catalyzed by ruthenium(II) phosphoramidite complexes. While the Mukaiyama aldol reaction is a cornerstone of organic synthesis and various Lewis acid catalysts are employed, the specific combination with a ruthenium(II) phosphoramidite system is not documented. nih.govnih.govnih.gov

Asymmetric Addition Reactions (e.g., Arylboronic Acids to Aldehydes)

The enantioselective addition of arylboronic acids to aldehydes is a powerful method for synthesizing chiral diarylmethanols and other valuable alcohol products. Ruthenium catalysts formed in situ from a ruthenium precursor and a chiral monophosphorus ligand have been shown to promote this reaction with high efficiency. nih.gov

These catalytic systems exhibit broad substrate scope, accommodating a wide range of aliphatic aldehydes and arylboronic acids, and deliver the corresponding chiral alcohols in excellent yields and with high enantioselectivities. nih.govresearchgate.net The choice of the P-chiral monophosphorus ligand is critical, as the enantioselectivity of the addition is highly dependent on the ligand's structure. nih.gov The utility of this method has been demonstrated in large-scale transformations, highlighting its potential for practical applications in the synthesis of fine chemicals and pharmaceuticals. researchgate.net While phosphoramidites have been shown to be effective ligands for this transformation with rhodium catalysts, their application in ruthenium-catalyzed systems is an area of ongoing research. rsc.org

Table 2: Ruthenium-Catalyzed Asymmetric Addition of Phenylboronic Acid to Various Aldehydes.
Aldehyde SubstrateLigandYield (%)Enantioselectivity (% ee)Reference
CyclohexanecarboxaldehydeP-Chiral Monophosphine L1ExcellentExcellent researchgate.net
3-PhenylpropanalP-Chiral Monophosphine L1ExcellentExcellent researchgate.net
ButanalP-Chiral Monophosphine L1ExcellentExcellent researchgate.net

Enantioselective Coupling of 1,2-Diols with Amines via Borrowing Hydrogen

The "borrowing hydrogen" or "hydrogen autotransfer" methodology is an elegant and sustainable strategy for forming carbon-nitrogen bonds. In this process, an alcohol is transiently oxidized to a carbonyl compound by the catalyst, which then reacts with an amine to form an imine. This imine is subsequently reduced by the catalyst using the hydrogen that was "borrowed" in the initial step.

Ruthenium complexes featuring chiral ferrocenylphosphine-spiro phosphonamidite ligands have been specifically designed for the highly enantioselective coupling of 1,2-diols with amines. These catalysts facilitate access to a broad range of valuable β-amino alcohols with excellent levels of enantiocontrol. The unique architecture of the spiro phosphonamidite ligand is crucial for achieving high asymmetric induction in this redox-neutral process.

Other Catalytic Transformations

Kinetic Resolution of Chiral Substrates (e.g., Allylic Alcohols)

Ruthenium(II) phosphoramidite complexes have emerged as effective catalysts for the kinetic resolution of chiral substrates, most notably allylic alcohols. This process relies on the selective transformation of one enantiomer of a racemic mixture into a different product, thereby leaving the unreacted substrate enriched in the other enantiomer. The primary mechanism involved is a redox-isomerization process, where the chiral ruthenium complex preferentially catalyzes the conversion of one enantiomer of the allylic alcohol into a ketone. rsc.org

The synthesis and characterization of various chiral η6-arene-ruthenium(II) complexes containing phosphoramidite ligands have been a key focus of research in this area. rsc.orgnih.gov These complexes, with the general structure [RuCl2(η6-arene){(R)-PR(binaphthoxy)}], have been systematically studied to understand the influence of both the arene and the phosphoramidite ligand on the efficiency and selectivity of the kinetic resolution. rsc.orgnih.gov

Studies involving the kinetic resolution of 1-phenyl-2-propen-1-ol have demonstrated the catalytic potential of these ruthenium(II) phosphoramidite complexes. rsc.org The catalytic system typically involves the ruthenium complex, a base such as potassium tert-butoxide (KOtBu), and a suitable solvent like tetrahydrofuran (B95107) (THF). rsc.org The reactions are generally monitored for conversion and the enantiomeric excess (e.e.) of the remaining allylic alcohol. rsc.org

It has been observed that the steric hindrance of the arene ligand plays a significant role in the selectivity of the kinetic resolution. rsc.orgnih.gov Complexes bearing more sterically hindered arene ligands, such as p-cymene (B1678584) or mesitylene (B46885), tend to exhibit higher selectivities compared to those with less hindered arenes like benzene. rsc.orgnih.gov This suggests that the steric environment around the ruthenium center, dictated by the arene ligand, is a crucial factor in the enantiomeric discrimination process. rsc.org

While these ruthenium(II) phosphoramidite complexes are capable of promoting the kinetic resolution of allylic alcohols through an isomerization reaction, the enantioselectivities achieved are often moderate. rsc.org The orientation of the chiral binaphthoxy unit of the phosphoramidite ligand relative to the arene ligand is believed to be a key determinant of the catalyst's selectivity. rsc.org

The following table summarizes the results from the kinetic resolution of (±)-1-phenyl-2-propen-1-ol using various ruthenium(II) phosphoramidite complexes. The data highlights the influence of the arene ligand on the conversion and enantiomeric excess.

Table 1: Kinetic Resolution of (±)-1-phenyl-2-propen-1-ol with Ruthenium(II) Phosphoramidite Complexes

Catalyst Precursor Arene Ligand Time (h) Conversion (%) e.e. (%)
[RuCl2(η6-benzene){(R)-P(piperidyl)(binaphthoxy)}] Benzene 24 25 7
[RuCl2(η6-p-cymene){(R)-P(piperidyl)(binaphthoxy)}] p-Cymene 24 48 16

Reaction Conditions: 1 mol% of ruthenium catalyst, 2 mol% of KOtBu, in THF at 45°C. Data sourced from Dalton Trans., 2010, 39, 7780-7785. rsc.org

Mechanistic Insights and Theoretical Studies of Ruthenium Ii Phosphoramidite Catalysis

Elucidation of Catalytic Cycles and Active Species Identification

The catalytic prowess of ruthenium(II) phosphoramidite (B1245037) complexes stems from their ability to access multiple oxidation states and coordination geometries, leading to diverse and often complex catalytic cycles. The identification of the true active species and the intermediates that populate these cycles is a central theme in mechanistic studies. Key pathways involving ruthenium-hydride, metal-carbene, and allenylidene intermediates have been proposed and investigated.

Ruthenium-Hydride Pathways: Ruthenium-hydride intermediates are frequently implicated in hydrogenation, transfer hydrogenation, and hydroamination reactions. In many transfer hydrogenation processes using alcohols as the hydrogen source, a crucial step involves the formation of a ruthenium-hydride species. For instance, in the hydrogenation of ketones, complexes featuring both phosphine (B1218219) and amine ligands often operate via a bifunctional mechanism where a Ru-H moiety and a protonated amine (N-H) work in concert to deliver hydrogen to the substrate. mdpi.com The formation of this active Ru-H species is often considered a key step in generating highly reactive catalysts. mdpi.com

Mechanistic studies, including isotopic labeling, have provided evidence for pathways involving the migratory insertion of an alkene into a Ru-N bond, followed by β-hydride elimination to generate a ruthenium-hydride species and an enamine intermediate. nih.gov This Ru-H species is then responsible for the subsequent reduction of an imine, regenerating the catalyst and producing the final amine product. nih.gov However, the formation of Ru-hydride species can also lead to catalyst decomposition or undesired side reactions like olefin migration, a pathway that has been identified through experimental and computational studies. nih.gov

Metal-Carbene Intermediate Pathways: Ruthenium-carbene (or alkylidene) complexes are famous for their role in olefin metathesis. nih.govchempedia.info While the classical Grubbs-type catalysts utilize phosphine ligands, the principles extend to systems where phosphoramidites can be incorporated. The catalytic cycle is initiated by the coordination of an olefin to the metal center, followed by a [2+2] cycloaddition to form a ruthenacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to release the new olefin product and regenerate a ruthenium-carbene species, which continues the catalytic cycle.

Furthermore, metal-ligand cooperation involving the carbene ligand itself has been observed. In certain iminophosphoryl-tethered ruthenium carbene complexes, the activation of P-H bonds occurs across the Ru=C linkage. nih.gov This cooperative activation can be followed by cyclometallation or other rearrangements, highlighting the non-innocent role the carbene ligand can play. nih.gov

Ruthenium-allenylidene complexes have emerged as important precatalysts, particularly in olefin metathesis. acs.orgacs.org These 18-electron species are typically activated to enter the catalytic cycle. acs.org A key activation pathway involves the acid-promoted intramolecular rearrangement of the allenylidene ligand to an indenylidene ligand. acs.orgnih.gov This transformation is crucial as it generates highly active catalysts for reactions like ring-opening metathesis polymerization (ROMP) and ring-closing metathesis (RCM). acs.orgnih.gov

The proposed mechanism often starts with the protonation of the allenylidene complex, which leads to an alkenylcarbyne intermediate. acs.orgnih.gov This intermediate then undergoes rearrangement to form the catalytically active indenylidene species. acs.org The resulting complexes are significantly more active than their allenylidene precursors, demonstrating that this rearrangement is a critical step for generating the catalytically competent species. acs.org

Role of Ligand Dissociation and Association in Catalytic Activity

Ligand dynamics, specifically the dissociation of a ligand to create a vacant coordination site, is a fundamental step in many catalytic cycles involving ruthenium(II) phosphoramidite complexes. The creation of a coordinatively unsaturated species is often a prerequisite for substrate binding and subsequent catalytic transformation.

For example, in reactions catalyzed by arene-ruthenium complexes, the initial release of the arene ligand can be a key step in generating the active catalytic species. nih.gov Similarly, in certain carbene complexes, the de-coordination of a tethered donor group, such as an iminophosphoryl moiety, is necessary to open a coordination site at the ruthenium center for the subsequent steps of the catalytic cycle to proceed. nih.gov

Stereocontrol Mechanisms in Asymmetric Catalysis

In asymmetric catalysis, the chiral phosphoramidite ligand is the primary source of stereochemical information, dictating the enantiomeric excess of the product. These ligands, particularly those based on chiral backbones like BINOL, create a well-defined, sterically constrained chiral pocket around the ruthenium center. nih.gov

The mechanism of stereocontrol relies on the energetic differentiation of diastereomeric transition states. The substrate approaches the metal center in a specific orientation to minimize steric clashes with the bulky groups of the chiral ligand. This preferred orientation directs the reaction to proceed through a lower-energy transition state, leading to the formation of one enantiomer in excess.

The development of novel BINOL-based phosphoramidite ligands with bulky substituents at the 3 and 3'-positions has been crucial for achieving high enantioselectivity in reactions such as the asymmetric interrupted metallo-ene reaction. nih.gov The steric bulk of the ligand effectively shields one face of the reactive intermediate, forcing the incoming reagent to attack from the less hindered face. P-stereogenic phosphorus ligands, where the phosphorus atom itself is a chiral center, represent another major class of ligands that have demonstrated superior performance in asymmetric catalysis, offering a distinct mode of enantioinduction. acs.org

The precise nature of the substrate, the catalyst, and the reaction conditions all play a role in the stereochemical outcome. The subtle interplay of steric and electronic effects between the chiral ligand and the substrate in the transition state assembly is the key to achieving high levels of stereocontrol.

Computational Chemistry Approaches

Computational methods have become an indispensable tool for interrogating the complex mechanisms of ruthenium-catalyzed reactions. They provide insights into reaction pathways, intermediate structures, and transition states that are often difficult or impossible to observe experimentally.

Density Functional Theory (DFT) is the most widely used computational method for studying the mechanisms of transition metal catalysis. researchgate.net DFT calculations allow researchers to map out the potential energy surface of a reaction, identifying the lowest energy pathway from reactants to products. nih.gov

DFT has been successfully applied to:

Elucidate Reaction Mechanisms: Computational studies have provided detailed mechanistic explanations for observed reactivity and selectivity. For example, DFT calculations have been used to compare different potential pathways in Ru-catalyzed cycloadditions, correctly predicting the observed product distribution based on the calculated energy barriers. nih.gov

Characterize Intermediates and Transition States: DFT can be used to calculate the geometries and energies of fleeting intermediates and high-energy transition states. This information is critical for understanding how catalysts function. For instance, DFT calculations have supported proposed decomposition pathways of metathesis catalysts by showing that the formation of a ruthenium-hydride intermediate via β-hydride elimination is an exergonic process. nih.gov

Explain Catalyst Activity and Selectivity: DFT can rationalize why certain catalyst structures are more active or selective than others. In studies of transfer hydrogenation, DFT calculations showed that the transformation from a cis-chloro to a cis-hydride precatalyst is more energetically favorable than for the trans-isomer, explaining the higher catalytic reactivity of the cis-configured complexes. mdpi.com These calculations also revealed that bidentate phosphine ligands require less energy to form the active hydride species compared to monodentate ligands. mdpi.com

The synergy between experimental results and DFT calculations provides a powerful approach to building a comprehensive understanding of ruthenium(II) phosphoramidite catalysis, guiding the future design of next-generation catalysts.

Prediction of Steric and Electronic Effects on Reactivity and Selectivity

The reactivity and selectivity of ruthenium(II) phosphoramidite catalysts are profoundly influenced by the steric and electronic properties of the ligands coordinated to the metal center. Computational modeling allows for the systematic investigation of these effects, providing predictive power in catalyst design.

Steric Effects: The steric bulk of phosphoramidite ligands and other components of the catalytic complex plays a crucial role in controlling substrate approach and determining the stereochemical outcome of a reaction.

Stereoselectivity Control: DFT calculations have successfully explained how ligand choice can invert the stereoselectivity of a reaction. For instance, in the ruthenium-catalyzed hydroamidation of terminal alkynes, using tri-n-butylphosphine (P(nBu)3) as a ligand predominantly yields the E-configured enamide. In contrast, employing a bulkier (dicyclohexylphosphino)methane (dcypm) ligand leads to the Z-configured product. This inversion is attributed to steric repulsion between the ligand's cyclohexyl groups and the substrate, which forces a different orientation during the stereodetermining nucleophilic transfer step.

Enantioselectivity Enhancement: In the kinetic resolution of allylic alcohols, experimental findings show that catalysts bearing more sterically hindered η6-arene ligands, such as p-cymene (B1678584) or mesitylene (B46885), in conjunction with chiral phosphoramidites, achieve higher selectivity. researchgate.net This suggests that increased steric hindrance around the active site can amplify the energetic differences between competing diastereomeric transition states, leading to better enantiomeric discrimination.

Activity in Olefin Metathesis: In Z-selective olefin metathesis, the steric congestion around the ruthenium center, often quantified by the percent buried volume (%Vbur), is a key determinant of catalyst performance. researchgate.netmdpi.com Studies on cyclometalated ruthenium complexes show that increasing the size of N-heterocyclic carbene (NHC) ligands (e.g., from 2,6-diisopropylphenyl to 2,6-diisopentylphenyl) directly impacts the steric environment and, consequently, the selectivity of the reaction. researchgate.netmdpi.com

Electronic Effects: The electronic nature of the phosphoramidite ligand and the substrates can dictate the feasibility of certain mechanistic pathways and influence the rates of key elementary steps.

Reaction Pathway Control: The electronic properties of substrates can determine the entire course of a reaction. In ruthenium-catalyzed cycloadditions of norbornadiene with disubstituted alkynes, DFT studies revealed that alkynyl phosphonates favor a [2+2+2] homo-Diels-Alder pathway. nih.gov In contrast, other functionalized alkynes exclusively yield the [2+2] cycloadduct, a difference attributed to the unique electronic influence of the phosphonate (B1237965) group. nih.gov

Modulation of Reactivity: In olefin metathesis, both steric and electronic effects are crucial. Energy decomposition analysis (EDA) has shown that electronic contributions are dominant and that Z-selectivity is not controlled by steric effects alone. researchgate.net The interplay between the electron-donating or -withdrawing nature of the ligands and the steric pressure they exert fine-tunes the stability of intermediates and the barriers of transition states. researchgate.netresearchgate.net For example, in the migratory insertion step of some catalytic cycles, a sulfur atom trans to a CO ligand can electronically stabilize the transition state compared to a phosphorus atom in the same position.

The predictive power of these computational models is highlighted by their excellent agreement with experimental findings, guiding the rational design of new catalysts with enhanced activity and selectivity.

Table 1: Predicted Steric and Electronic Effects in Ruthenium Catalysis

Catalytic SystemLigand/Substrate VariationPredicted EffectPrimary InfluenceOutcomeRef.
Ru-Catalyzed Hydroamidation P(nBu)₃ vs. dcypmInversion of StereoselectivityStericE-enamide vs. Z-enamide
Ru-Catalyzed Olefin Metathesis Dipp vs. Dipep on NHC ligandAltered Z-selectivitySteric & ElectronicControl of cis/trans product ratio researchgate.net
Ru-Catalyzed Cycloaddition Alkynyl Phosphonates vs. other alkynesChange in Reaction PathwayElectronic[2+2+2] vs. [2+2] Cycloadduct nih.gov
Kinetic Resolution of Allylic Alcohols Benzene vs. p-Cymene/MesityleneIncreased SelectivityStericHigher enantiomeric excess researchgate.net

Analysis of Transition States and Energy Profiles

The analysis of transition states (TS) and the corresponding energy profiles via DFT calculations provides a step-by-step understanding of a catalytic reaction, revealing the highest energy barriers (rate-determining steps) and the points where selectivity is established.

Ruthenium-Catalyzed Hydroamidation: For the hydroamidation of 1-hexyne, the computed catalytic cycle involves oxidative addition, alkyne coordination, alkyne insertion, vinyl-vinylidene rearrangement, nucleophilic transfer, and reductive elimination. The calculations pinpoint the nucleophilic transfer step as being stereodetermining. With the P(nBu)₃ ligand, the transition state leading to the E-product is favored by a Gibbs free energy difference (Δ‡G) of 4.8 kcal/mol. Conversely, with the bulkier dcypm ligand, the transition state for the Z-product is favored by 7.0 kcal/mol, explaining the experimentally observed inversion of selectivity.

Ruthenium-Catalyzed Cycloadditions: In the cycloaddition of norbornadiene and alkynes, the rate-determining step was found to depend on the reaction pathway taken. nih.gov For the [2+2] cycloaddition, the final reductive elimination step possesses the highest energy barrier. nih.gov However, for the electronically-driven [2+2+2] pathway observed with alkynyl phosphonates, the initial oxidative cyclization is the rate-determining step. nih.gov

Enantioselective Ketone Hydrogenation: DFT studies on the hydrogenation of prochiral ketones catalyzed by Ru(diphosphine)(diamine) complexes rationalize the observed enantioselectivity by comparing the energy profiles of competing reaction pathways. For highly enantioselective catalysts, a significant energy difference exists between the transition states leading to the (R) and (S) products. This difference arises from the formation of a particularly stable intermediate along the favored pathway, which effectively raises the activation energy for the competing, disfavored pathway. When enantioselectivity is low, it is because the activation energies for the competing pathways are very similar, offering little differentiation.

By dissecting complex reaction mechanisms into elementary steps and calculating their associated energy changes, theoretical studies offer a powerful lens through which the performance of ruthenium(II) phosphoramidite catalysts can be understood and improved.

Table 2: Selected Transition State and Activation Energy Data from DFT Studies

ReactionCatalyst System / LigandsStep AnalyzedKey FindingΔG‡ or Δ‡GSDL (kcal/mol)Ref.
Hydroamidation Ru / P(nBu)₃Nucleophilic Transfer (Stereodetermining)E-product pathway is favored4.8
Hydroamidation Ru / dcypmNucleophilic Transfer (Stereodetermining)Z-product pathway is favored7.0
C-H Allylation Ru ComplexC-H Activation (Rate-Determining)Overall reaction barrier30.1 nih.gov
C-H Allylation Ru ComplexAmide Extrusion (Product Release)Barrier lowered by acid mediator12.2 (with acid) nih.gov
Olefin Metathesis Ru-1 (Dipp)Rate-Determining StepActivation Barrier (Side-DD mechanism)16.5 researchgate.net
Olefin Metathesis Ru-2 (Dipep)Rate-Determining StepActivation Barrier (Side-DD mechanism)17.1 researchgate.net

Structure Activity Relationship Studies in Ruthenium Ii Phosphoramidite Catalysis

Impact of Ligand Steric Properties on Catalytic Performance and Selectivity

The steric environment imposed by the phosphoramidite (B1245037) ligand around the ruthenium(II) center plays a crucial role in dictating both the catalytic performance and the stereoselectivity of the ensuing chemical transformation. The bulk of the substituents on the phosphoramidite ligand can significantly influence the accessibility of the substrate to the metal center, thereby affecting the reaction rate and the stereochemical outcome.

In the context of asymmetric hydrogenation, for instance, the steric bulk of the phosphoramidite ligand has been shown to be a key determinant of enantioselectivity. A study on the kinetic resolution of allylic alcohols using chiral η6-arene-ruthenium(II) complexes bearing phosphonite, phosphite (B83602), and phosphoramidite ligands revealed a general trend where higher selectivities were achieved with more sterically hindered catalysts. rsc.org Specifically, complexes containing bulky arene ligands like p-cymene (B1678584) or mesitylene (B46885) demonstrated superior performance compared to those with less sterically demanding arene ligands. rsc.org This suggests that a more crowded coordination sphere around the ruthenium center can create a more defined chiral pocket, leading to better discrimination between the two enantiomers of the substrate.

The interplay of steric effects from different parts of the ligand is also critical. For example, in the asymmetric hydrogenation of β,β-disubstituted enones, ruthenium complexes with achiral diphosphane (B1201432) and a chiral diamine ligand have been successfully employed. nih.gov While not a phosphoramidite, this system highlights the principle that the steric properties of the ligands collectively create a chiral environment that directs the selective hydrogenation of the carbonyl group. nih.gov

Furthermore, computational studies, such as Density Functional Theory (DFT) calculations, have provided valuable insights into the role of steric hindrance. In olefin metathesis, the steric bulk of N-heterocyclic carbene (NHC) ligands has been correlated with Z-selectivity. mdpi.comresearchgate.net Although focused on NHCs, these studies underscore the general principle that steric clashes between the ligand and the substrate in the transition state can dictate the stereochemical pathway of the reaction. mdpi.comresearchgate.net Similar principles apply to phosphoramidite ligands, where the size and orientation of the substituents on the amine and the binaphthyl backbone can be fine-tuned to optimize selectivity.

The following table summarizes the effect of ligand steric properties on catalytic outcomes in representative ruthenium-catalyzed reactions.

Table 1: Impact of Ligand Steric Properties on Catalytic Performance

Catalyst System Reaction Key Steric Feature Impact on Performance/Selectivity Reference
[RuCl₂(η⁶-arene){(R)-PR(binaphthoxy)}] Kinetic Resolution of Allylic Alcohols Bulky η⁶-arene ligand (p-cymene, mesitylene) Increased selectivity rsc.org
Ru complex with achiral diphosphane and chiral diamine Asymmetric Hydrogenation of β,β-disubstituted enones Sterically demanding ligands High enantioselectivity and complete chemoselectivity nih.gov
Cyclometalated Ruthenium NHC catalysts Olefin Metathesis Bulky N-aryl substituents on NHC ligand Governs Z-selectivity through steric repulsion mdpi.com

Influence of Ligand Electronic Properties on Reactivity and Efficiency

The electronic properties of the phosphoramidite ligand, governed by the nature of the substituents on the phosphorus atom and the chiral backbone, exert a profound influence on the reactivity and efficiency of the ruthenium(II) catalyst. These electronic effects modulate the electron density at the ruthenium center, which in turn affects its Lewis acidity, redox potential, and ability to coordinate with and activate substrates.

Phosphoramidite ligands are generally considered to be π-accepting ligands, a characteristic that can be finely tuned by modifying the substituents. For instance, electron-withdrawing groups on the phosphoramidite ligand can decrease the electron density at the ruthenium center, making it more electrophilic. This increased electrophilicity can enhance the catalytic activity in reactions where the coordination of an electron-rich substrate is the rate-determining step. Conversely, electron-donating groups can increase the electron density at the metal center, which may be beneficial in reactions involving oxidative addition or when a more electron-rich catalyst is required.

Studies on various ruthenium complexes have demonstrated the importance of ligand electronics. For example, in the context of ruthenium nanoparticles stabilized by different ligands, it was observed that σ-donor ligands increased the catalytic activity in hydrogenation reactions, while π-acceptor ligands had the opposite effect. rsc.org While this study was on nanoparticles, the fundamental principle of ligand electronic effects on the metal's catalytic activity is transferable to molecular catalysts like ruthenium(II) phosphoramidite complexes.

In a study on palladium-catalyzed asymmetric aminoalkylative amination, the remote electronic tuning of BINOL-derived phosphoramidite ligands was shown to be a powerful strategy for optimizing enantioselectivity. nih.gov By introducing electron-withdrawing or electron-donating groups at the 6,6'-positions of the BINOL backbone, the electronic properties of the catalyst could be systematically varied, leading to significant improvements in the reaction outcome. nih.gov Although this work was with palladium, the principles of tuning phosphoramidite electronics are directly applicable to ruthenium catalysis.

DFT calculations have also been instrumental in elucidating the electronic effects of ligands. In ruthenium-catalyzed olefin metathesis, electronic contributions were found to be as dominant as steric effects in controlling the Z-selectivity. mdpi.comresearchgate.net These computational studies allow for a quantitative analysis of how ligand modifications alter the electronic structure of the catalyst and its intermediates, providing a predictive tool for catalyst design.

The following table provides examples of how ligand electronic properties can be modulated to influence catalytic efficiency.

Table 2: Influence of Ligand Electronic Properties on Catalytic Efficiency

Catalyst System Reaction Electronic Modification Impact on Reactivity/Efficiency Reference
Ruthenium Nanoparticles with various ligands Hydrogenation σ-donor vs. π-acceptor ligands σ-donors increase activity, π-acceptors decrease it rsc.org
Pd-phosphoramidite Aminoalkylative Amination Electron-withdrawing groups on BINOL backbone Improved enantioselectivity nih.gov
Ruthenium NHC catalysts Olefin Metathesis Electronic contributions from ligands Dominant role in controlling Z-selectivity mdpi.comresearchgate.net

Chiral Backbone and Substituent Effects on Enantioselectivity and Diastereoselectivity

The remarkable success of ruthenium(II) phosphoramidite complexes in asymmetric catalysis is largely attributable to the chirality embedded within the ligand structure. The chiral backbone of the phosphoramidite, typically derived from enantiopure diols like BINOL (1,1'-bi-2-naphthol), creates a well-defined chiral environment around the metal center. The substituents on this backbone and on the amine moiety of the phosphoramidite further refine this chiral space, enabling high levels of enantioselectivity and diastereoselectivity.

The BINOL backbone, with its C2-symmetry, has proven to be a privileged scaffold in asymmetric catalysis. nih.gov The axial chirality of the BINOL unit effectively translates stereochemical information to the catalytic center, influencing the orientation of the substrate in the transition state. The substituents at the 3,3'-positions of the BINOL backbone can be varied to modulate the steric bulk and create a more confined chiral pocket, thereby enhancing enantioselectivity.

The amine component of the phosphoramidite ligand also plays a critical role. The nature of the amine, whether it is acyclic or cyclic, and the substituents it carries, can significantly impact the stereochemical outcome. For instance, the use of bulky secondary amines can lead to highly effective ligands for certain transformations. The modular nature of phosphoramidite synthesis allows for the facile variation of the amine component, enabling the rapid generation of ligand libraries for screening and optimization. rug.nl

In ruthenium-catalyzed asymmetric hydrogenation of β-ketoesters, chiral phosphine-phosphoramidite ligands have demonstrated excellent enantioselectivities. dicp.ac.cn The combination of a chiral phosphine (B1218219) and a chiral phosphoramidite within the same ligand structure introduces multiple stereogenic elements that can act synergistically to control the stereochemical outcome. dicp.ac.cn

Furthermore, in reactions involving prochiral nucleophiles, the choice of the phosphoramidite ligand can be crucial for controlling diastereoselectivity. Studies on iridium-catalyzed allylation have shown that the ligand can effectively control the facial selectivity of the nucleophile's attack, leading to the formation of products with two adjacent stereocenters with high diastereomeric excess. nih.gov While this example is with iridium, the principles of diastereocontrol through ligand design are fundamental to transition metal catalysis and apply to ruthenium systems as well.

The following table illustrates the impact of the chiral backbone and substituents on stereoselectivity.

Table 3: Chiral Backbone and Substituent Effects on Stereoselectivity

Catalyst System Reaction Chiral Element/Substituent Impact on Stereoselectivity Reference
Ru-phosphine-phosphoramidite Asymmetric Hydrogenation of β-ketoesters Chiral phosphine and phosphoramidite moieties High enantioselectivity (up to 96% ee) dicp.ac.cn
Ir-phosphoramidite Asymmetric Allylic Alkylation Chiral phosphoramidite ligand High regio- and enantioselectivities researchgate.net
Yttrium-Feng-ligand Enantioselective Desymmetrization of Phosphorodichloridate Chiral N,N'-dioxide ligand High enantioselectivity nih.gov

Correlation between Complex Geometry and Catalytic Outcome

Ruthenium(II) phosphoramidite complexes typically adopt a distorted octahedral or a piano-stool geometry, depending on the other ligands present in the coordination sphere. In η6-arene-ruthenium(II) phosphoramidite complexes, the arene ligand occupies one face of the octahedron, creating a "piano-stool" arrangement. rsc.org The precise orientation of the phosphoramidite ligand relative to the arene and the other ligands is critical for defining the shape and chirality of the active site.

X-ray crystal structures of various ruthenium complexes have provided a static picture of the ground-state geometry. For example, the crystal structures of [RuCl₂(η⁶-arene){(R)-PR(binaphthoxy)}] complexes have confirmed the piano-stool geometry and provided detailed information about the bond lengths and angles. rsc.org This structural information, when combined with catalytic data, allows for the development of models that explain the observed selectivity.

DFT calculations, on the other hand, can provide insights into the geometries of transient species, such as reaction intermediates and transition states, which are often inaccessible experimentally. nih.govresearchgate.netmdpi.comnih.gov By modeling the entire catalytic cycle, researchers can identify the key geometric parameters that control the energetics of the reaction and, consequently, the selectivity. For instance, DFT studies on ruthenium-catalyzed propargylic substitution reactions have shown that the geometry of the ruthenium-allenylidene intermediate is crucial for determining the enantioselectivity of the reaction. nih.gov

In situ spectroscopic techniques, such as X-ray absorption spectroscopy (XAS), can provide information about the coordination environment of the ruthenium center under catalytic conditions. nih.gov These studies have revealed that the geometry of the catalyst can change significantly during the activation process and throughout the catalytic cycle. nih.gov Understanding these dynamic changes in geometry is essential for a complete picture of the structure-activity relationship.

The following table highlights the correlation between the geometry of ruthenium complexes and their catalytic behavior.

Table 4: Correlation between Complex Geometry and Catalytic Outcome

Catalyst System Method of Geometric Analysis Key Geometric Feature Correlation with Catalytic Outcome Reference
[RuCl₂(η⁶-arene){(R)-PR(binaphthoxy)}] X-ray Crystallography Piano-stool geometry Steric hindrance from arene ligand influences selectivity rsc.org
Ruthenium-thiolate complexes DFT Calculations Geometry of ruthenium-allenylidene intermediate Determines enantioselectivity in propargylic substitution nih.gov
Dicarbonyl(pentaphenylcyclopentadienyl)ruthenium chloride In situ X-ray Absorption Spectroscopy Structural changes during catalyst activation Rate of activation depends on electronic properties of the cyclopentadienyl (B1206354) ligand nih.gov
trans-[RuCl₂(PPh₃)₂(Picam)] X-ray Crystallography and DFT Calculations Octahedral geometry with trans-chloro ligands cis-chloro to cis-hydride transformation is more favorable for catalysis researchgate.netmdpi.com

Advanced Research Directions and Emerging Applications

Supramolecular Assembly in Ruthenium(II) Phosphoramidite (B1245037) Catalysis

Supramolecular chemistry offers a powerful toolkit for the fine-tuning of catalytic processes. By employing non-covalent interactions, it is possible to construct complex, self-assembled catalytic systems where the activity and selectivity of the metal center are modulated by the surrounding supramolecular architecture. While research on the supramolecular assembly of ruthenium(II) phosphoramidite complexes is still an emerging area, analogous studies on related ruthenium and phosphine-based systems provide a strong precedent for future advancements.

Host-guest chemistry, for instance, has been explored as a method to reversibly control catalytic activity. In one study, an amphiphilic pyrene-ruthenium complex was shown to self-assemble into nanoparticles in water, exhibiting enhanced catalytic efficiency in transfer hydrogenation. capes.gov.br The addition of a cucurbituril (B1219460) host led to the disassembly of these aggregates and a corresponding decrease in catalytic activity, which could be restored by a competitive guest. capes.gov.br Such principles could be readily applied to ruthenium(II) phosphoramidite complexes, enabling the development of switchable catalysts that respond to external stimuli.

Furthermore, the self-assembly of P-chiral supramolecular phosphines on rhodium has been investigated to understand the role of secondary interactions in asymmetric catalysis. nih.gov Hydrogen bonding interactions within the self-assembled complex were shown to play a crucial role in achieving high enantioselectivity. nih.gov These findings highlight the potential for designing ruthenium(II) phosphoramidite ligands with built-in supramolecular recognition sites to promote highly ordered transition states and enhance catalytic performance. The construction of supramolecular materials from ruthenium(II) complexes is also being explored, which could lead to novel catalytic materials with unique properties. rsc.org

Integration of Ruthenium(II) Phosphoramidite Complexes in Bioconjugation and Nucleic Acid Modification

The unique photophysical and electrochemical properties of ruthenium(II) complexes make them attractive candidates for the development of probes and therapeutic agents that target nucleic acids. The phosphoramidite group is the cornerstone of automated solid-phase oligonucleotide synthesis, making ruthenium(II) phosphoramidite complexes ideal building blocks for the site-specific incorporation of a metal center into DNA and RNA strands.

Solid-Phase Synthesis Methodologies for Ruthenium(II)-Modified Oligonucleotides

The direct incorporation of a ruthenium(II) complex into an oligonucleotide during solid-phase synthesis offers significant advantages over post-synthesis modification, including improved purity and site-specificity. rsc.org Researchers have successfully developed ruthenium-nucleoside phosphoramidites that are compatible with standard automated DNA synthesis protocols. rsc.org This involves the design of metallonucleoside phosphoramidites that are sufficiently soluble in the synthesis solvents and stable throughout the synthesis and deprotection steps. rsc.org

A key challenge in this area is the potential for the metal complex to be sensitive to the chemical conditions of oligonucleotide synthesis. To address this, researchers have focused on developing robust ruthenium complexes and optimizing the deprotection conditions to ensure the integrity of the final ruthenium-modified oligonucleotide. rsc.orgresearchgate.net The successful synthesis of these modified oligonucleotides has been confirmed by techniques such as HPLC and mass spectrometry, which show the formation of stable, well-defined products. rsc.org

Application as Probes for Nucleic Acid Structure and Interactions

Ruthenium(II)-modified oligonucleotides are valuable tools for probing the structure and dynamics of nucleic acids. The ruthenium center can serve as a luminescent reporter, with its emission properties often being sensitive to the local environment. For example, changes in the luminescence of a ruthenium-labeled oligonucleotide upon hybridization with a complementary strand can be used to monitor DNA-DNA interactions. rsc.org

Furthermore, ruthenium(II) complexes can act as redox-active probes in studies of DNA-mediated electron transfer. researchgate.net By strategically placing ruthenium complexes at specific sites within a DNA duplex, it is possible to investigate the mechanisms of charge transport through the DNA base stack. These studies are crucial for understanding fundamental biological processes and for the development of new DNA-based electronic materials. rsc.org The electrochemical and photophysical properties of the ruthenium-modified oligonucleotides are typically well-preserved upon incorporation into the nucleic acid, making them reliable probes for these applications. researchgate.net

Catalyst Immobilization and Heterogenization Strategies

The transition from homogeneous to heterogeneous catalysis is a key goal in sustainable chemistry, as it simplifies catalyst separation and recycling. The immobilization of ruthenium(II) phosphoramidite complexes on solid supports is a promising strategy to achieve this. While direct examples of heterogenized ruthenium(II) phosphoramidite complexes are still emerging, various techniques developed for other ruthenium and phosphine-based catalysts can be readily adapted.

One common approach is the covalent anchoring of the catalyst to a solid support, such as silica (B1680970) or a polymer resin. This can be achieved by functionalizing the phosphoramidite ligand with a reactive group that can form a covalent bond with the support material. For example, a ruthenium catalyst has been successfully heterogenized on silica by covalently linking a 2-(phenylazo)pyridine (B13924361) ligand to the support. nih.gov

Another strategy involves the encapsulation of the catalyst within a porous material, such as a metal-organic framework (MOF) or a mesoporous silica nanoparticle. apeiron-synthesis.com This approach can provide a high concentration of active sites and may also influence the selectivity of the catalyst by creating a specific microenvironment around the metal center. The development of robust and efficient methods for the heterogenization of molecular ruthenium catalysts is an active area of research, with the goal of creating versatile and reusable catalytic materials. escholarship.org

Development of Novel Phosphoramidite Ligand Scaffolds for Enhanced Catalytic Performance

The performance of a ruthenium(II) phosphoramidite catalyst is intrinsically linked to the electronic and steric properties of the phosphoramidite ligand. Consequently, a significant research effort is dedicated to the design and synthesis of novel ligand scaffolds that can impart improved activity, selectivity, and stability to the catalytic system.

A key area of focus is the development of chiral phosphoramidite ligands for asymmetric catalysis. P-stereogenic phosphoramidites, where the phosphorus atom itself is a chiral center, have shown great promise in achieving high enantioselectivities in various transformations. acs.org The synthesis of these ligands can be challenging, but their superior performance often justifies the synthetic effort. acs.org

Researchers are also exploring bidentate and polydentate ligand scaffolds that incorporate a phosphoramidite moiety alongside other coordinating groups, such as amines or N-heterocyclic carbenes. capes.gov.brcapes.gov.br These mixed-ligand systems can offer greater control over the coordination environment of the ruthenium center, leading to enhanced catalytic properties. For example, novel ruthenium(II) complexes bearing tridentate NNN ligands have shown excellent activity and selectivity in the hydrogenation of ketones and aldehydes. rsc.org The development of heterobimetallic ruthenium complexes, where a second metal center is incorporated into the ligand framework, is another promising avenue for enhancing catalytic activity. wur.nl

The table below summarizes some of the novel ligand scaffolds being explored for ruthenium(II) catalysis and their potential benefits.

Ligand Scaffold TypeKey FeaturesPotential Advantages in Catalysis
P-Stereogenic Phosphoramidites Chirality at the phosphorus atom.High enantioselectivity in asymmetric reactions. acs.org
Bidentate P,N-Ligands Combines a phosphoramidite with a nitrogen-containing group.Enhanced stability and control over the metal's coordination sphere. capes.gov.br
Tridentate NNN Ligands Three nitrogen donor atoms.High activity and selectivity in hydrogenation reactions. rsc.org
Tetradentate PNNP Ligands A P2N2 donor set.Effective in asymmetric "atom transfer" reactions. capes.gov.br
Heterobimetallic Ligands Incorporates a second metal center.Enhanced catalytic activity through cooperative effects. wur.nl

Q & A

Q. What ligand design principles enhance stability in aqueous or oxidizing environments?

  • Methodology :
  • Hydrophobic substituents (e.g., binaphthyl groups) reduce hydrolysis by shielding the Ru–P bond from water .
  • Redox-active ligands (e.g., catechol derivatives) stabilize Ru(II) against oxidation via intramolecular electron transfer .

Contradiction Resolution & Best Practices

  • Ligand-dependent equilibria : Conflicting reports on Cu complex stoichiometries (1:1 vs. 1:2 Cu:L) arise from ligand bulk and solvent polarity. Standardized ligand screening protocols (e.g., fixed Cu:L ratios in benzene) mitigate variability .
  • Catalyst deactivation : Discrepancies in reaction yields often stem from trace moisture or oxygen. Rigorous solvent drying (e.g., molecular sieves) and inert-atmosphere techniques (Schlenk line) are essential .

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